6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid

Kinase Inhibition TRKA Pain Therapeutics

Researchers face a critical challenge: finding halogenated heteroaromatic building blocks that deliver both target potency and synthetic versatility. Non-halogenated or regioisomeric analogs often fail in kinase SAR studies. This compound solves that with: • **Proven TRKA inhibition** - derivative achieved IC50 of 17.2 nM, essential for NTRK1-driven oncology programs. • **Orthogonal reactivity** - 6-chloro enables Pd-catalyzed cross-couplings; 2-carboxylic acid allows amide formation. • **Selectivity advantage** - 357-fold selectivity for mitochondrial vs. central benzodiazepine receptors, minimizing CNS off-target effects. ≥95% HPLC purity. Bulk inquiries available.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 14714-24-0
Cat. No. B017532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
CAS14714-24-0
Synonyms6-Chloro-imidazo[1,2-b]pyridazine-2-carboxylic Acid; 
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC(=C2)C(=O)O)Cl
InChIInChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13)
InChIKeyHTUZJYQXKFDVLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid: Heterocyclic Building Block


6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS 14714-24-0) is a heteroaromatic carboxylic acid building block defined by its fused imidazo[1,2-b]pyridazine core, featuring a reactive chlorine atom at the 6-position and a carboxylic acid handle at the 2-position . This core scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition of high-value therapeutic targets including tropomyosin-related kinase A (TRKA), adaptor-associated kinase 1 (AAK1), and p38 MAP kinase, making it a strategic intermediate for developing targeted cancer and pain therapeutics [1].

Irreplaceability of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid


Attempts to substitute 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid with generic alternatives—such as non-halogenated imidazopyridazine acids, regioisomeric chloro derivatives, or other halogen-substituted analogs—are likely to fail in advanced synthesis due to three quantifiable points of divergence. First, the specific 6-chloro substitution pattern is critical for achieving potent target engagement, as demonstrated by a derivative which exhibited an IC50 of 17.2 nM against TRKA [1]. Second, the chloro group confers a unique balance of electronic and steric properties that directly influence kinase selectivity, as seen in a related 6-chloroimidazo[1,2-b]pyridazine that showed 357-fold selectivity for mitochondrial over central benzodiazepine receptors [2]. Third, the compound's distinct physicochemical profile—including a predicted pKa of 4.21 and specific solubility in DMF and DMSO—dictates its compatibility with downstream reaction conditions, whereas non-halogenated or regioisomeric analogs exhibit different reactivity and solubility profiles that can derail multi-step syntheses .

6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid: Comparative Evidence


TRKA Inhibition Potency

Compounds derived from the imidazo[1,2-b]pyridazine core, for which 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid serves as a key building block, have demonstrated potent inhibition of the TRKA kinase, a validated target for pain and oncology indications. A substituted imidazo[1,2-b]pyridazine compound exhibited an IC50 of 17.2 nM against human TRKA in an ELISA-based assay [1]. While this specific data point is for a derivative, it establishes a class-level benchmark for the scaffold's potency that is absent for non-halogenated or alternative heterocyclic carboxylic acid building blocks.

Kinase Inhibition TRKA Pain Therapeutics

Benzodiazepine Receptor Selectivity

The 6-chloro substitution on the imidazo[1,2-b]pyridazine core confers a marked selectivity profile for mitochondrial (peripheral-type) benzodiazepine receptors over central benzodiazepine receptors. A closely related derivative, 3-acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine, displaced [3H]diazepam from peripheral-type receptors with an IC50 of 2.8 nM while showing 0% displacement at central receptors even at 1000 nM [1]. In contrast, the corresponding imidazo[1,2-a]pyridine analogs were generally less selective for the mitochondrial receptors [1].

Receptor Selectivity Mitochondrial Benzodiazepine Receptor Neuropharmacology

Physicochemical Profile

The physicochemical properties of 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid are distinct from its non-halogenated counterpart (imidazo[1,2-b]pyridazine-2-carboxylic acid, CAS 160911-42-2). The target compound is a solid with a predicted pKa of 4.21 ± 0.30 and is soluble in polar aprotic solvents like DMF and DMSO . In contrast, the non-halogenated analog has a lower molecular weight (163.13 g/mol vs. 197.58 g/mol) and is classified with acute oral toxicity (H302) and skin irritation (H315) warnings [1].

Physicochemical Properties Solubility pKa Formulation

Synthetic Versatility

6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid offers two orthogonal reactive handles that are absent in simpler heterocyclic building blocks. The 6-chloro substituent enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing aryl or amine diversity, while the 2-carboxylic acid group allows for direct amide or ester formation . This dual functionality contrasts with building blocks like imidazo[1,2-b]pyridazine (CAS 766-55-2), which lacks both the chloro and carboxylic acid handles, thus requiring additional synthetic steps to install reactive groups [1].

Synthetic Chemistry Building Block Cross-Coupling Amide Formation

6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Applications


TRKA-Targeted Kinase Inhibitors

6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is a strategic building block for synthesizing TRKA kinase inhibitors. As demonstrated by a derivative that achieved an IC50 of 17.2 nM against TRKA, this core scaffold enables potent target engagement [1]. The compound's carboxylic acid and chloro handles allow for rapid derivatization to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties, making it an essential starting material for programs targeting NTRK1-driven cancers and chronic pain disorders [1].

Mitochondrial Benzodiazepine Receptor Ligands

The 6-chloroimidazo[1,2-b]pyridazine core provides a quantifiable selectivity advantage for mitochondrial (peripheral-type) benzodiazepine receptors over central receptors. A closely related derivative exhibited an IC50 of 2.8 nM at mitochondrial receptors with no detectable binding to central receptors at 1000 nM [2]. This makes 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid a privileged starting point for medicinal chemists designing ligands for applications where central nervous system (CNS) side effects must be avoided, such as in peripheral analgesia or inflammation models [2].

Heterocyclic Compound Library Synthesis

The orthogonal reactivity of the 6-chloro and 2-carboxylic acid groups in 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid enables a two-dimensional diversification strategy . The carboxylic acid can be converted to a variety of amides using standard coupling reagents, while the chloro group can undergo palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents . This synthetic versatility supports the rapid generation of focused compound libraries for high-throughput screening in multiple therapeutic areas, including kinase inhibition and beyond .

AAK1 Inhibitors

Patents from Lexicon Pharmaceuticals have identified imidazo[1,2-b]pyridazine-based compounds as potent inhibitors of adaptor-associated kinase 1 (AAK1), a target implicated in neuropathic pain and neurological disorders [3]. 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid serves as a key intermediate for constructing these AAK1 inhibitors, as its core structure aligns with the pharmacophore requirements for this kinase class. The compound's ready availability and defined purity (≥95% by HPLC) from reputable suppliers ensure reliable and reproducible synthesis of AAK1-targeted chemical probes [3].

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